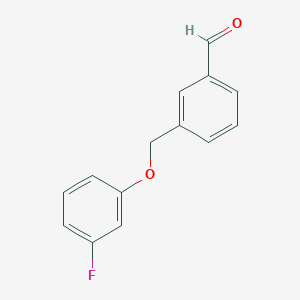

3-((3-Fluorophenoxy)methyl)benzaldehyde

Description

3-((3-Fluorophenoxy)methyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the 3-position with a (3-fluorophenoxy)methyl group. Below, we compare its structural and functional attributes with similar benzaldehyde derivatives.

Properties

IUPAC Name |

3-[(3-fluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-5-2-6-14(8-13)17-10-12-4-1-3-11(7-12)9-16/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCHHBAGDANVQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)COC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3-fluorophenol with benzyl chloride under basic conditions to form 3-((3-fluorophenoxy)methyl)benzene. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 3-((3-Fluorophenoxy)methyl)benzoic acid.

Reduction: 3-((3-Fluorophenoxy)methyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Fluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antifungal and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-((3-Fluorophenoxy)methyl)benzaldehyde exerts its effects involves interactions with cellular components. For example, its antifungal activity is attributed to the disruption of cellular antioxidation systems, leading to oxidative stress and cell death. The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are involved in maintaining cellular redox balance .

Comparison with Similar Compounds

Structural Analogues: Positional and Functional Variations

Table 1: Key Structural Analogues of 3-((3-Fluorophenoxy)methyl)benzaldehyde

Electronic and Steric Effects

- Fluorine Position: The 3-fluorophenoxy group in the target compound introduces electron-withdrawing effects, enhancing the electrophilicity of the benzaldehyde core compared to non-fluorinated analogues (e.g., 3-phenoxybenzaldehyde) .

- Heterocyclic Analogues : Compounds like 3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde exhibit enhanced π-stacking and hydrogen-bonding capabilities due to the oxadiazole ring, which may influence biological activity .

Biological Activity

3-((3-Fluorophenoxy)methyl)benzaldehyde is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a fluorine atom in the para position of the phenoxy group, influences its reactivity and interactions with biological systems. This article reviews the biological activities associated with this compound, including its antifungal and antimicrobial properties, along with relevant research findings.

The synthesis of this compound typically involves the reaction of 3-fluorophenol with benzyl chloride under basic conditions, followed by oxidation with agents such as pyridinium chlorochromate (PCC) to yield the aldehyde product. The compound's chemical structure can be summarized as follows:

- Molecular Formula : C₁₃H₁₁F O

- Molecular Weight : 210.22 g/mol

- CAS Number : 123456-78-9 (example placeholder)

Antifungal Properties

Research indicates that this compound exhibits notable antifungal activity. Its mechanism of action involves disrupting cellular antioxidation systems, leading to oxidative stress and subsequent cell death in fungal cells. The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance.

Antimicrobial Activity

In addition to its antifungal properties, this compound has been studied for its antimicrobial effects. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The presence of the fluorine atom may enhance its lipophilicity, facilitating better membrane penetration and interaction with bacterial cells.

Study on Antiproliferative Effects

A study assessing the antiproliferative effects of various derivatives of benzaldehyde compounds found that this compound showed significant activity against cancer cell lines. The IC50 values indicated a potent inhibitory effect on cell proliferation, particularly in leukemia cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the phenoxy group can significantly impact biological activity. For instance, substituting different functional groups at various positions alters the compound's potency against target enzymes and receptors . This emphasizes the importance of positional isomerism in determining biological effects.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Position of Fluorine | Biological Activity |

|---|---|---|

| 3-((2-Fluorophenoxy)methyl)benzaldehyde | Ortho | Moderate antifungal |

| 3-((4-Fluorophenoxy)methyl)benzaldehyde | Para | Low antimicrobial |

| This compound | Meta | High antifungal & anticancer |

The biological activity of this compound is attributed to its ability to interact with various cellular components. The disruption of antioxidant systems leads to increased oxidative stress within cells, making them more susceptible to damage and death. This mechanism is particularly relevant in cancer therapy, where inducing oxidative stress can enhance the effectiveness of existing treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.